Tirbanibulin vs. Dasatinib: Superior In Vitro Potency and Broader Spectrum Due to Non-ATP Competitive Binding
Tirbanibulin demonstrates broader spectrum activity and superior potency compared to the ATP-competitive Src inhibitor dasatinib in hepatocellular carcinoma cell lines [1]. This differential potency is attributed to tirbanibulin's unique binding to the peptide substrate pocket rather than the highly conserved ATP-binding site targeted by dasatinib and other conventional Src inhibitors [2].
| Evidence Dimension | Anti-proliferative potency (GI50) in HCC cell lines |
|---|---|
| Target Compound Data | GI50 = 9 nM (Huh7); 13 nM (PLC/PRF/5); 26 nM (Hep3B); 60 nM (HepG2) |
| Comparator Or Baseline | Dasatinib: GI50 values not directly tabulated in same assay but qualitatively described as having narrower spectrum and lower potency [1] |
| Quantified Difference | Tirbanibulin exhibits steep dose-response curves and nanomolar potency; described as having more broad-spectrum activity and better potency than dasatinib in vitro [1] |
| Conditions | Four human hepatocellular carcinoma (HCC) cell lines: Huh7, PLC/PRF/5, Hep3B, HepG2; 3-day incubation |
Why This Matters
For researchers evaluating Src inhibitors for oncology applications, tirbanibulin's non-ATP competitive mechanism and broader in vitro potency profile make it mechanistically distinct from dasatinib and other ATP-competitive Src inhibitors, preventing cross-class substitution in experimental designs.
- [1] Lau GM, Lau GM, Yu GL, Gelman IH, Gutowski A, Hangauer D, et al. Expression of Src and FAK in Hepatocellular Carcinoma and the Effect of Src Inhibitors on Hepatocellular Carcinoma In Vitro. Dig Dis Sci. 2009;54(7):1465-74. View Source
- [2] Smolinski MP, Bu Y, Clements J, Gelman IH, Hegab T, Cutler DL, et al. Discovery of KX2-391, a novel non-ATP competitive Src kinase inhibitor targeting the peptide substrate site. WO 2006/071960 A1. 2006. View Source
